molecular formula C11H22N2 B080578 4-(2-Pyrrolidinoethyl)piperidine CAS No. 14759-08-1

4-(2-Pyrrolidinoethyl)piperidine

Cat. No. B080578
CAS RN: 14759-08-1
M. Wt: 182.31 g/mol
InChI Key: LLCRHLSCWWMNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step chemical processes that require optimization for successful scale-up. A notable method includes nucleophilic aromatic substitution, hydrogenation, and subsequent iodination or halogenation steps to achieve the desired intermediates and final compounds (Fussell et al., 2012). Advanced synthetic methods also explore one-pot oxidative decarboxylation and beta-iodination of amino acids to produce disubstituted pyrrolidines and piperidines, demonstrating the versatility and adaptability of synthesis strategies for these compounds (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-(2-Pyrrolidinoethyl)piperidine derivatives has been explored through experimental and theoretical NMR studies. These studies reveal solvent-dependent molecular geometry and stable conformer fractions, highlighting the compound's conformational flexibility and the influence of environmental factors on its structural properties (Alver et al., 2011).

Chemical Reactions and Properties

Piperidine compounds participate in various chemical reactions, forming complex structures such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] through regioselective synthesis and stereochemical structure elucidation. These reactions not only demonstrate the chemical reactivity of piperidine derivatives but also their potential for creating structurally diverse molecules with specific properties (Shalaby et al., 2014).

Physical Properties Analysis

The physical properties, such as conformational preferences and molecular packing in crystals of piperidine derivatives, have been studied extensively. X-ray diffraction analysis reveals the impact of intramolecular and intermolecular hydrogen bonds on the conformation and molecular arrangement, providing insight into the stability and structural characteristics of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

Piperidine derivatives exhibit a range of chemical properties that make them valuable for medicinal chemistry and other scientific applications. For example, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines demonstrates the ability to introduce various substituents into the piperidine ring, affecting the compound's reactivity and functional capabilities (Mekheimer et al., 1997).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
    • Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Pesticide and Insecticide Creation

    • Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
  • Antiviral Applications

    • Piperidine derivatives have been utilized as antiviral agents . They can be designed to interfere with the life cycle of viruses, preventing their replication .
  • Antimalarial Applications

    • Some piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
  • Antihypertensive Applications

    • Piperidine derivatives can also be used as antihypertensive agents . They can help lower blood pressure by relaxing blood vessels, reducing the amount of water reabsorbed by the kidneys, or decreasing the rate and/or force of the heartbeat .
  • Antibiotics

    • Piperidine derivatives are used in the synthesis of various antibiotics . They can interfere with the growth and reproduction of bacteria, making them effective in treating bacterial infections .
  • Analgesics

    • Some piperidine derivatives are used as analgesics . They can help to relieve pain by blocking pain signals in the nervous system .
  • Antipsychotics

    • Piperidine derivatives can also be used as antipsychotics . They can help to manage symptoms of mental disorders such as schizophrenia .
  • Antioxidants

    • Piperidine derivatives have antioxidant properties . They can help to protect the body’s cells from damage caused by free radicals .
  • Anti-Alzheimer’s Disease Therapy

    • Piperidine derivatives are used in drugs for Alzheimer’s disease therapy . They can help to slow the progression of the disease and manage its symptoms .
  • Anticoagulant Agents

    • Some piperidine derivatives are used as anticoagulant agents . They can help to prevent blood clots from forming or growing larger .

Safety And Hazards

“4-(2-Pyrrolidinoethyl)piperidine” is classified as hazardous according to the criteria of EPA New Zealand . It is highly flammable and can cause severe skin burns and eye damage. It is also fatal if swallowed and suspected of damaging fertility or the unborn child .

Future Directions

Piperidine derivatives, including “4-(2-Pyrrolidinoethyl)piperidine”, could be of interest in future research due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRHLSCWWMNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304569
Record name 4-[2-(pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyrrolidinoethyl)piperidine

CAS RN

14759-08-1
Record name 4-[2-(1-Pyrrolidinyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14759-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 166304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14759-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4-[2-(1-pyrrolidinyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.